molecular formula C16H17FN2O3 B7680227 (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid

(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid

Cat. No. B7680227
M. Wt: 304.32 g/mol
InChI Key: CCDRNFUANYAGMF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid, also known as FIPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FIPA belongs to the class of indole-2-carboxylic acids and has been found to have promising properties as an anticancer agent.

Mechanism of Action

The mechanism of action of (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid is not yet fully understood. However, it has been suggested that (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid may inhibit the activity of enzymes that are involved in the metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects. (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid has also been found to have a protective effect on the liver, reducing liver damage caused by various toxins.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid is that it has been found to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid. One direction is to further elucidate its mechanism of action in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid in animal models, in order to better understand its potential as a therapeutic agent. Additionally, (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid could be studied in combination with other anticancer agents to determine its efficacy in combination therapy.

Synthesis Methods

(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 5-fluoroindole-3-carboxaldehyde with piperidine-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to couple the indole and piperidine moieties.

Scientific Research Applications

(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid has been studied for its potential as an anticancer agent. In vitro studies have shown that (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c17-11-4-5-13-12(8-11)10(9-18-13)7-15(20)19-6-2-1-3-14(19)16(21)22/h4-5,8-9,14,18H,1-3,6-7H2,(H,21,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRNFUANYAGMF-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.